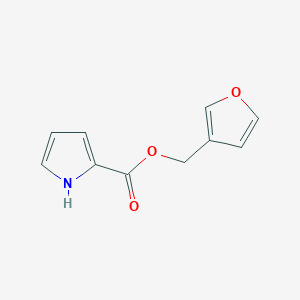

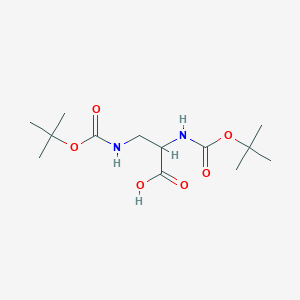

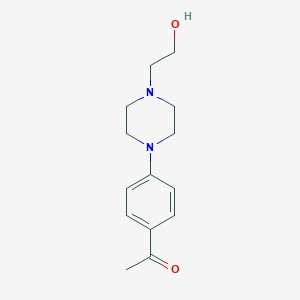

3-Furfuryl 2-pyrrolecarboxylate

Vue d'ensemble

Applications De Recherche Scientifique

3-Furfuryl 2-pyrrolecarboxylate finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological systems.

Medicine: Potential pharmaceutical applications.

Industry: Exploring its use in materials science or catalysis.

Méthodes De Préparation

Voies de synthèse : La préparation synthétique du 2-pyrrolecarboxylate de 3-furfuryle implique l'estérification de l'acide 1H-pyrrole-2-carboxylique avec l'alcool furfurylique. La réaction a généralement lieu en milieu acide, et le processus d'estérification forme le composé souhaité.

Production industrielle : Bien que les méthodes de production à l'échelle industrielle ne soient pas largement documentées, la synthèse à l'échelle du laboratoire fournit une base pour une exploration plus approfondie. Les chercheurs peuvent optimiser les conditions de réaction et mettre à l'échelle le processus pour des applications industrielles.

Analyse Des Réactions Chimiques

Le 2-pyrrolecarboxylate de 3-furfuryle peut participer à diverses réactions chimiques :

Hydrolyse d'ester : En milieu basique, la liaison ester peut être hydrolysée pour donner de l'acide 1H-pyrrole-2-carboxylique et de l'alcool furfurylique.

Oxydation et réduction : Le fragment furfuryle peut subir des réactions d'oxydation ou de réduction.

Réactions de substitution : Le groupe carboxylate peut participer à des réactions de substitution.

- Estérification : Alcool furfurylique, catalyseur acide (par exemple, acide sulfurique).

- Hydrolyse : Conditions alcalines (par exemple, hydroxyde de sodium).

- Oxydation/réduction : Divers agents oxydants ou réducteurs.

- Substitution : Nucléophiles appropriés (par exemple, halogénures).

Produits principaux : Les produits principaux dépendent des conditions de réaction spécifiques. L'hydrolyse donne de l'acide 1H-pyrrole-2-carboxylique et de l'alcool furfurylique, tandis que d'autres réactions peuvent conduire à des dérivés modifiés.

4. Applications de la recherche scientifique

Le 2-pyrrolecarboxylate de 3-furfuryle trouve des applications dans :

Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Enquête sur ses interactions avec les systèmes biologiques.

Médecine : Applications pharmaceutiques potentielles.

Industrie : Explorer son utilisation en science des matériaux ou en catalyse.

5. Mécanisme d'action

Le mécanisme exact par lequel le 2-pyrrolecarboxylate de 3-furfuryle exerce ses effets reste un domaine de recherche en cours. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.

Mécanisme D'action

The exact mechanism by which 3-Furfuryl 2-pyrrolecarboxylate exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, les chercheurs peuvent explorer des composés apparentés pour mettre en évidence le caractère unique du 2-pyrrolecarboxylate de 3-furfuryle. Des composés similaires pourraient inclure d'autres dérivés du pyrrole ou des molécules contenant du furane.

N'oubliez pas que des études plus approfondies sont essentielles pour élucider complètement les propriétés et les applications du composé. Si vous avez besoin d'informations plus spécifiques ou si vous avez d'autres questions, n'hésitez pas à demander

Propriétés

IUPAC Name |

furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYQMTPUTVJNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152579 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119767-00-9 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what plant species has 3-Furfuryl pyrrole-2-carboxylate been identified?

A1: 3-Furfuryl pyrrole-2-carboxylate has been found in both Pseudostellaria heterophylla [] and Brachystemma calycinum [].

Q2: What is the significance of finding 3-Furfuryl pyrrole-2-carboxylate in Pseudostellaria heterophylla?

A2: This was the first time 3-Furfuryl pyrrole-2-carboxylate, along with three other compounds, had been isolated from Pseudostellaria heterophylla []. This discovery adds to the understanding of the plant's chemical composition and potential medicinal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)